1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea is a complex organic compound that features a sulfonamide group and a steroid-like structure. This compound is notable for its potential applications in medicinal chemistry and its structural complexity.
This compound belongs to the class of sulfonamides and is characterized by the presence of a sulfonyl group attached to a phenyl ring. The steroid-like structure indicates its potential biological activity related to hormonal or receptor interactions.
The synthesis of 1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea typically involves multiple steps:
Technical details regarding specific reagents and conditions (e.g., temperature and solvents) are often proprietary or found in specialized literature .
The molecular structure can be represented using various notations such as SMILES or InChI. For this compound:
CC(C)(C)c1ccc(S(=O)(=O)N(C(=O)N)Cc2cc(c(c2)C(C)C)C(C)(C))=c1
This indicates a complex arrangement with multiple stereocenters.
The molecular formula is , with a molecular weight of approximately 634.93 g/mol. The compound features multiple chiral centers which contribute to its stereochemical diversity .
The compound can undergo several chemical reactions typical for sulfonamides and ureas:
Technical details on these reactions often include reaction conditions such as temperature and catalysts used .
The mechanism of action for 1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,... involves interaction with biological targets such as enzymes or receptors. Given its structural characteristics:
Data supporting these mechanisms typically come from biological assays and receptor-binding studies .
The compound is expected to be solid at room temperature due to its complex structure and high molecular weight. Specific melting points or solubility data may vary based on purity and formulation.
Key chemical properties include:
Relevant data can be gathered from experimental analyses reported in scientific literature .
1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,... has potential applications in:
Research into this compound continues to evolve as new synthetic methods and applications are explored .
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7